N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide
N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1024811
InChI:
InChI=1S/C20H17BrN2O5S/c1-13(24)23-29(26,27)16-9-7-15(8-10-16)22-19(25)12-28-18-11-6-14-4-2-3-5-17(14)20(18)21/h2-11H,12H2,1H3,(H,22,25)(H,23,24)
SMILES:
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br
Molecular Formula:
C20H17BrN2O5S
Molecular Weight:
477.3 g/mol
N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(1-bromo-2-naphthyl)oxy]acetamide
CAS No.:
Cat. No.: VC1024811
Molecular Formula: C20H17BrN2O5S
Molecular Weight: 477.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17BrN2O5S |
|---|---|
| Molecular Weight | 477.3 g/mol |
| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]-2-(1-bromonaphthalen-2-yl)oxyacetamide |
| Standard InChI | InChI=1S/C20H17BrN2O5S/c1-13(24)23-29(26,27)16-9-7-15(8-10-16)22-19(25)12-28-18-11-6-14-4-2-3-5-17(14)20(18)21/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | RMZPFFPYBLSEHM-UHFFFAOYSA-N |
| SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
| Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator